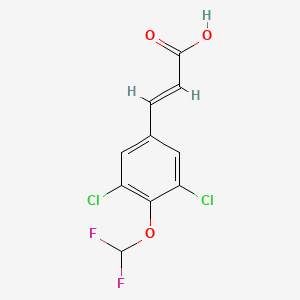
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a difluoropiperidine group attached to a sulfonyl moiety, which is further connected to a methylphenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-difluoropiperidine with sulfonyl chloride to form 4,4-difluoropiperidine-1-sulfonyl chloride . This intermediate is then reacted with 2-methylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring and the piperidine moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and modified piperidine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol has found applications in several scientific research areas:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can form strong interactions with active sites, while the sulfonyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoropiperidine-1-sulfonyl chloride: Shares the difluoropiperidine and sulfonyl groups but lacks the methylphenol moiety.
2-Methylphenol derivatives: Compounds with similar aromatic structures but different substituents on the phenol ring.
Uniqueness
The presence of both the difluoropiperidine and sulfonyl groups, along with the methylphenol ring, makes it a versatile compound for various scientific and industrial uses .
Propiedades
Fórmula molecular |
C12H15F2NO3S |
|---|---|
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
4-(4,4-difluoropiperidin-1-yl)sulfonyl-2-methylphenol |
InChI |
InChI=1S/C12H15F2NO3S/c1-9-8-10(2-3-11(9)16)19(17,18)15-6-4-12(13,14)5-7-15/h2-3,8,16H,4-7H2,1H3 |
Clave InChI |
MDOWMXBKVBNXPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
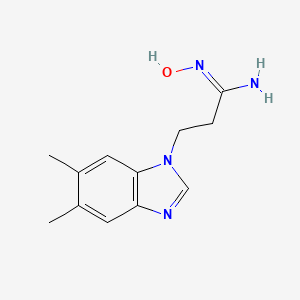
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
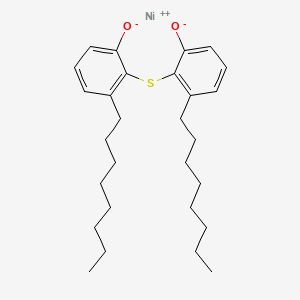
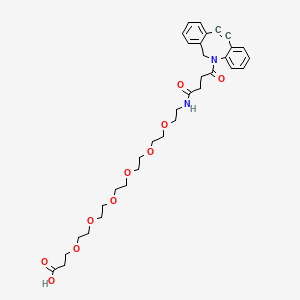

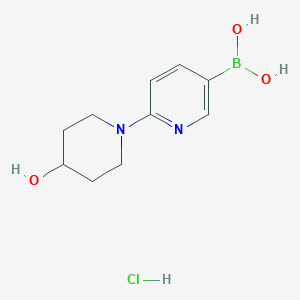
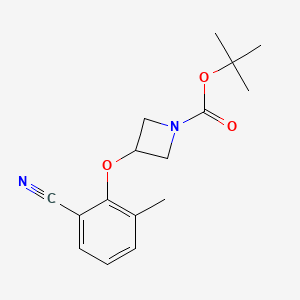

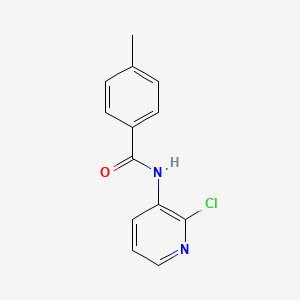
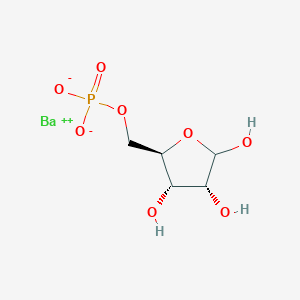

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
